REACTION_SMILES
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[Br:12][C:13]1=[C:19]([Br:20])[CH:18]2[CH:17]=[CH:16][CH:15]([C:14]1=[O:22])[CH2:21]2.[C:34]([O:35][CH2:36][CH3:37])(=[O:38])[CH3:39].[C:6]([CH2:7][OH:8])(=[O:9])[O-:10].[CH3:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45].[Na+:11].[Na+:28].[Na:1].[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1.[OH:2][CH2:3][CH2:4][OH:5].[P:23]([O-:24])([OH:25])([OH:26])=[O:27]>>[C:6]([CH2:7][OH:8])(=[O:9])[O-:10].[Na+:11].[O:2]1[CH2:3][CH2:4][O:5][C:19]12[CH:13]([Br:12])[C:14](=[O:22])[CH:15]1[CH:16]=[CH:17][CH:18]2[CH2:21]1
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Name
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O=C1C(Br)=C(Br)C2C=CC1C2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1C(Br)=C(Br)C2C=CC1C2
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C([O-])CO
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2C=CC(C2)C2(OCCO2)C1Br
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |